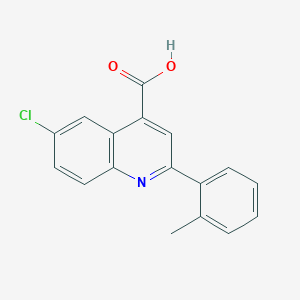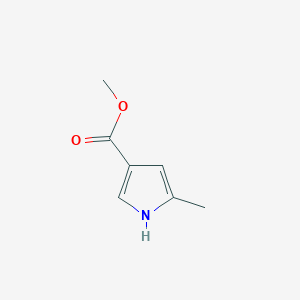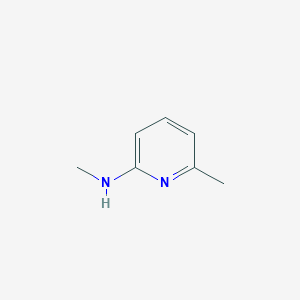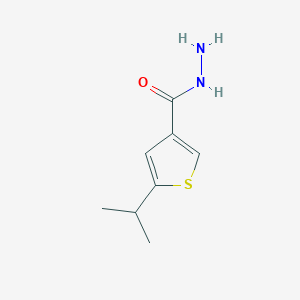
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C17H12ClNO2The presence of the quinoline ring system, along with the chloro and methylphenyl substituents, contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-methylphenylamine with 2-chlorobenzaldehyde, followed by cyclization and carboxylation reactions. One common method includes:
Condensation Reaction: 2-methylphenylamine reacts with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst like phosphoric acid to form the quinoline ring.
Carboxylation: The resulting quinoline derivative is then carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 6-Chloro-2-(2-methylphenyl)quinoline-4-methanol.
Substitution: 6-Amino-2-(2-methylphenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the chloro and methylphenyl substituents enhance its binding affinity to protein kinases, leading to the inhibition of kinase activity and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
Uniqueness
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
IUPAC Name |
6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-8-11(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIWWXZEKPFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397373 | |
| Record name | 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669726-49-2 | |
| Record name | 6-chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)
![4-Amino-4-[4-(3-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1364749.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B1364756.png)


![N-[(4-chlorophenyl)methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine](/img/structure/B1364773.png)





